molecular formula C15H14BrNO B8617123 N-[(3-bromophenyl)methyl]-N-methylbenzamide

N-[(3-bromophenyl)methyl]-N-methylbenzamide

Cat. No.: B8617123
M. Wt: 304.18 g/mol
InChI Key: VKQAJAHCROAUNK-UHFFFAOYSA-N
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Description

N-(3-Bromo benzyl)-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo benzyl)-N-methylbenzamide typically involves the reaction of 3-bromo benzyl chloride with N-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-(3-Bromo benzyl)-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo benzyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

    Substitution Reactions: Formation of N-(3-substituted benzyl)-N-methylbenzamide derivatives.

    Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Formation of N-(3-Bromo benzyl)-N-methylamine derivatives.

Scientific Research Applications

N-(3-Bromo benzyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromo benzyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amide group can form hydrogen bonds, further stabilizing interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Bromo benzyl)-N-ethylbenzamide
  • N-(3-Bromo benzyl)-N-isopropylbenzamide
  • N-(3-Bromo benzyl)-N-phenylbenzamide

Uniqueness

N-(3-Bromo benzyl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylbenzamide

InChI

InChI=1S/C15H14BrNO/c1-17(11-12-6-5-9-14(16)10-12)15(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

VKQAJAHCROAUNK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

9 g (45 mmol) of (3-bromo benzyl)methylamine, 90 ml of THF and 6.9 ml (50 mmol) of triethylamine are introduced into a round-bottomed flask under a stream of nitrogen. 5.7 ml (50 mmol) of benzoyl chloride are added dropwise and the mixture is stirred for one hour. The reaction medium is poured into water and extracted with dichloromethane, and the organic phase is separated out after settling of the phases has taken place, washed with water, dried over magnesium sulfate and evaporated. The residue obtained is purified by chromatography on a column of silica eluded with a mixture of ethyl acetate and heptane (15/85). After evaporation of the solvents, 13.7 g (64%) of the expected product are collected.
Quantity
9 g
Type
reactant
Reaction Step One
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90 mL
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reactant
Reaction Step One
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6.9 mL
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reactant
Reaction Step One
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5.7 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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